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Introduction

MF59® is a potent oil-in-water emulsion adjuvant used in several licensed human vaccines to
enhance the immune response to vaccine antigens.[1] Its mechanism of action involves the
creation of a local immunostimulatory environment at the injection site, leading to the
recruitment of immune cells and the production of a variety of cytokines and chemokines.[1][2]
This cytokine profile is critical to the adjuvant's ability to shape the subsequent adaptive
immune response. This application note provides detailed protocols for the in vitro and in vivo
measurement of cytokine profiles following stimulation with MF59, enabling researchers to
assess its immunomodulatory effects. The protocols cover in vitro stimulation of peripheral
blood mononuclear cells (PBMCs), enzyme-linked immunosorbent assay (ELISA), intracellular
cytokine staining (ICS) by flow cytometry, and multiplex bead array assays.

Signaling Pathways Activated by MF59

MF59 induces cytokine production through distinct intracellular signaling pathways that are
independent of Toll-like receptor (TLR) activation. The two primary pathways identified are:

o MyD88-Dependent, TLR-Independent Pathway: MF59's adjuvanticity relies on the myeloid
differentiation primary response 88 (MyD88) adaptor protein. However, it does not activate
any of the known TLRs in vitro. This suggests that MF59 triggers a TLR-independent
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signaling cascade that converges on MyD88 to induce the expression of pro-inflammatory
cytokines and chemokines.[3]

e ASC-Dependent, NLRP3 Inflammasome-Independent Pathway: The adaptor protein ASC
(apoptosis-associated speck-like protein containing a CARD) is crucial for the adjuvant effect
of MF59. However, this effect is independent of the NLRP3 inflammasome and caspase-1
activation, which are often associated with other adjuvants like alum. This indicates a novel
role for ASC in mediating the inflammatory response to MF59.
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Experimental Workflow Overview
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The following diagram outlines the general workflow for measuring cytokine profiles in

response to MF59 stimulation.
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Experimental Workflow

Data Presentation: Quantitative Cytokine Profiles

The following tables summarize representative quantitative data of cytokine and chemokine

induction by MF59 in preclinical models.
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Table 1: In Vivo Cytokine and Chemokine Levels in Mice Following Intraperitoneal Injection of
MF59.

Concentration (pg/mL) in

Cytokine/Chemokine Time Point .
Peritoneal Exudates
IL-5 24 hours ~1500
IL-6 24 hours ~4000
TNF-a 24 hours ~500
MCP-1 (CCL2) 24 hours ~8000
RANTES (CCL5) 24 hours ~1500

Data adapted from a study in wild-type mice.

Table 2: Systemic Cytokine Levels in Sera of Mice Following Intraperitoneal Injection of MF59.

. . . Peak Concentration
Cytokine Time Point

(pg/mL)
IL-5 6-24 hours ~200-400
IL-6 1.5 hours ~1000-1500

Data represents peak concentrations observed in wild-type mice.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with
MF59

This protocol describes the stimulation of isolated human peripheral blood mononuclear cells
(PBMCs) with MF59 to measure secreted cytokines.

Materials and Reagents:
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» Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.

e RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,
100 U/mL penicillin, and 100 pg/mL streptomycin.

e MF59® adjuvant.

o 96-well flat-bottom cell culture plates.
e Phosphate-buffered saline (PBS).
Procedure:

e PBMC Preparation: Isolate PBMCs from healthy donor blood. After isolation, wash the cells
twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and
viability assessment (e.g., using trypan blue exclusion).

o Cell Seeding: Adjust the cell concentration to 1 x 1076 cells/mL in complete RPMI-1640
medium. Seed 200 pL of the cell suspension (2 x 1075 cells) into each well of a 96-well plate.

e MF59 Stimulation: Prepare a working dilution of MF59 in complete RPMI-1640 medium. A
final concentration of 0.01% to 0.1% (v/v) is a recommended starting point for optimization.
Add the diluted MF59 to the appropriate wells. Include unstimulated control wells (medium

only).

e Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.
The optimal incubation time may vary depending on the specific cytokines of interest.

o Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

o Storage: Store the supernatants at -80°C until ready for cytokine analysis by ELISA or
multiplex bead array.

Protocol 2: Enzyme-Linked Immunosorbent Assay
(ELISA) for Cytokine Quantification
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This protocol provides a general procedure for a sandwich ELISA to measure the concentration
of a specific cytokine in culture supernatants or serum/plasma samples.

Materials and Reagents:

ELISA plate (96-well, high-binding).

o Capture antibody specific for the cytokine of interest.

o Recombinant cytokine standard.

o Detection antibody (biotinylated) specific for the cytokine of interest.
» Streptavidin-horseradish peroxidase (HRP) conjugate.

e TMB substrate solution.

o Stop solution (e.g., 2N H2S04).

o Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

¢ Assay diluent/blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
o Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

o Plate Coating: Dilute the capture antibody in coating buffer to the recommended
concentration. Add 100 pL to each well of the ELISA plate. Incubate overnight at 4°C.

» Blocking: Wash the plate three times with wash buffer. Add 200 pL of blocking buffer to each
well and incubate for 1-2 hours at room temperature.

o Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by
serially diluting the recombinant cytokine standard in assay diluent. Add 100 pL of standards
and samples (supernatants or diluted serum/plasma) to the appropriate wells. Incubate for 2
hours at room temperature.
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o Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated detection
antibody in assay diluent. Add 100 pL to each well and incubate for 1-2 hours at room
temperature.

o Streptavidin-HRP Incubation: Wash the plate three times. Dilute the streptavidin-HRP
conjugate in assay diluent. Add 100 pL to each well and incubate for 30 minutes at room
temperature in the dark.

o Development and Measurement: Wash the plate five times. Add 100 yL of TMB substrate to
each well. Incubate in the dark until a color change is observed (typically 15-30 minutes).
Stop the reaction by adding 50 pL of stop solution. Read the absorbance at 450 nm using a
microplate reader.

o Data Analysis: Generate a standard curve by plotting the absorbance versus the
concentration of the standards. Calculate the concentration of the cytokine in the samples
based on the standard curve.

Protocol 3: Intracellular Cytokine Staining (ICS) by Flow
Cytometry

This protocol is for the detection of intracellular cytokines in PBMCs following in vitro
stimulation.

Materials and Reagents:

o Stimulated and unstimulated PBMCs (from Protocol 1).

» Protein transport inhibitor (e.g., Brefeldin A or Monensin).

» Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD14).
o Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-y, TNF-q, IL-2).

» Fixation/Permeabilization buffer kit.

o Flow cytometry staining buffer (e.g., PBS with 2% FBS).
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e Flow cytometer.
Procedure:

 |In Vitro Stimulation with Protein Transport Inhibitor: Follow the in vitro stimulation protocol
(Protocol 1). For the last 4-6 hours of incubation, add a protein transport inhibitor to the cell
cultures to allow for intracellular accumulation of cytokines.

o Cell Harvest and Surface Staining: Harvest the cells and wash with flow cytometry staining
buffer. Resuspend the cells in 100 pL of staining buffer and add the cell surface antibodies.
Incubate for 20-30 minutes at 4°C in the dark.

o Fixation and Permeabilization: Wash the cells twice with staining buffer. Resuspend the cell
pellet in fixation/permeabilization buffer according to the manufacturer's instructions.
Incubate for 20 minutes at room temperature in the dark.

e Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in
permeabilization buffer containing the intracellular cytokine antibodies. Incubate for 30
minutes at room temperature in the dark.

o Acquisition: Wash the cells twice with permeabilization buffer and resuspend in flow
cytometry staining buffer. Acquire the samples on a flow cytometer.

o Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the cell
populations of interest (e.g., CD4+ T cells, monocytes) and determine the percentage of cells
expressing the target cytokines.

Protocol 4: Multiplex Bead Array for Cytokine Profiling

This protocol allows for the simultaneous measurement of multiple cytokines in a single sample
using a multiplex bead array platform.

Materials and Reagents:
o Multiplex cytokine bead array kit (commercially available).

o Culture supernatants or serum/plasma samples.
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e Assay buffer and wash buffer (provided in the Kkit).
o Multiplex array reader (e.g., Luminex-based platform).

Procedure:

Reagent Preparation: Prepare the standards, beads, detection antibodies, and other
reagents according to the kit manufacturer's protocol.

o Assay Plate Preparation: Add the capture antibody-conjugated beads to the wells of the filter
plate provided in the kit. Wash the beads with wash buffer.

o Sample and Standard Incubation: Add the standards and samples to the appropriate wells.
Incubate on a shaker at room temperature for the time specified in the kit protocol.

o Detection Antibody Incubation: Wash the beads. Add the biotinylated detection antibody
cocktail to each well and incubate on a shaker.

o Streptavidin-PE Incubation: Wash the beads. Add streptavidin-phycoerythrin (PE) to each
well and incubate on a shaker in the dark.

o Bead Resuspension and Acquisition: Wash the beads and resuspend in sheath fluid. Acquire
the data on a multiplex array reader.

o Data Analysis: Use the software provided with the instrument to generate standard curves for
each analyte and calculate the cytokine concentrations in the samples.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for
researchers to measure and characterize the cytokine and chemokine profiles induced by the
MF59 adjuvant. By employing these methods, scientists and drug development professionals
can gain valuable insights into the immunomodulatory mechanisms of MF59, aiding in the
evaluation of vaccine efficacy and the development of novel adjuvanted vaccine formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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